
2-methyl-N-1H-tetrazol-5-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-1H-tetrazol-5-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a tetrazole derivative that has been synthesized using different methods. The synthesis method used determines the purity and yield of the compound. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
作用機序
The mechanism of action of 2-methyl-N-1H-tetrazol-5-ylbenzamide is not fully understood. However, studies have shown that the compound interacts with certain proteins in the body, leading to its biological effects. The compound has been shown to selectively bind to the ATP-binding site of protein kinases, inhibiting their activity. This leads to the inhibition of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory and analgesic properties. It has also been shown to induce apoptosis in cancer cells, leading to its potential as an anti-cancer agent. Additionally, the compound has been shown to selectively bind to certain proteins, leading to its potential as a diagnostic tool.
実験室実験の利点と制限
2-methyl-N-1H-tetrazol-5-ylbenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yield and high purity. Additionally, the compound has been shown to have various biological effects, making it a useful tool for studying certain biological processes. However, the compound also has some limitations. The mechanism of action of the compound is not fully understood, and its selectivity for certain proteins needs to be further investigated. Additionally, the compound may have off-target effects, leading to potential complications in certain experiments.
将来の方向性
There are several future directions for the study of 2-methyl-N-1H-tetrazol-5-ylbenzamide. One direction is the investigation of the compound's selectivity for certain proteins. This will provide insight into the compound's mechanism of action and potential off-target effects. Another direction is the investigation of the compound's potential as an anti-cancer agent. This will involve further studies on the compound's ability to induce apoptosis in cancer cells and its selectivity for cancer cells. Additionally, further studies on the compound's potential as a diagnostic tool will provide insight into its specificity and sensitivity for certain proteins.
合成法
2-methyl-N-1H-tetrazol-5-ylbenzamide can be synthesized using different methods. One of the commonly used methods is the reaction of 5-amino-1H-tetrazole with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The product is obtained in good yield and high purity. Other methods that have been used to synthesize the compound include the reaction of 2-chlorobenzamide with sodium azide, and the reaction of 5-azido-1H-tetrazole with 2-chlorobenzamide. The choice of the synthesis method depends on the availability of reagents and the desired purity and yield of the product.
科学的研究の応用
2-methyl-N-1H-tetrazol-5-ylbenzamide has potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been studied for its potential as a diagnostic tool. It has been shown to selectively bind to certain proteins and can be used to detect the presence of these proteins in biological samples.
特性
IUPAC Name |
2-methyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6-4-2-3-5-7(6)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDSKRADSLRTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

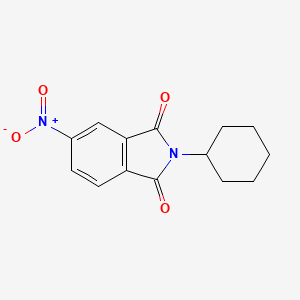
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
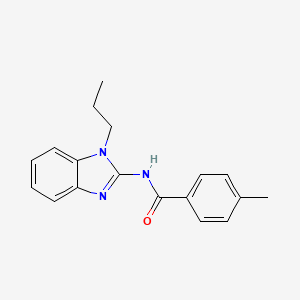
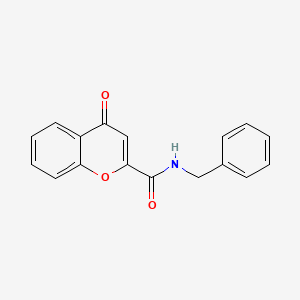
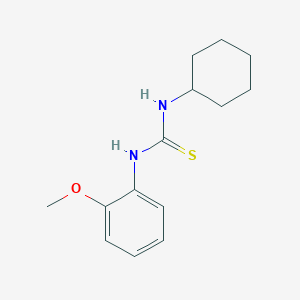
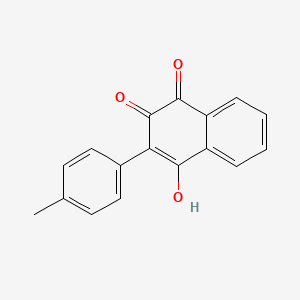
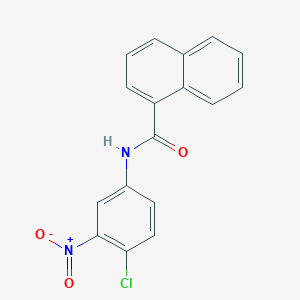

![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
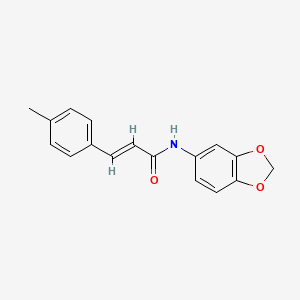
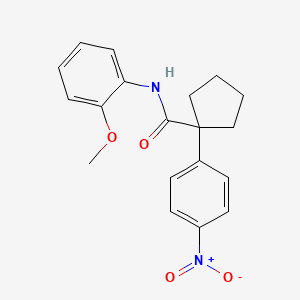
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)